Sodium;2-amino-5-formylbenzenesulfonate
Description
Sodium 2-amino-5-formylbenzenesulfonate is a sodium salt derivative of a substituted benzenesulfonic acid. Its molecular structure features a benzene ring with three key substituents:
- Amino group (-NH₂) at the 2-position,
- Formyl group (-CHO) at the 5-position,
- Sulfonate group (-SO₃⁻) at the 1-position, balanced by a sodium cation.
This compound is hypothesized to exhibit high water solubility due to the ionic sulfonate group, making it suitable for applications in pharmaceuticals, agrochemicals, or organic synthesis.
Properties
IUPAC Name |
sodium;2-amino-5-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,8H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGZRLUDZGHEOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method utilizes 4,4′-diaminostilbene-2,2′-disulfonic acid (I) as the starting material, which undergoes oxidative cleavage of the central double bond in the presence of ferric salts to yield 5-amino-2-formylbenzenesulfonic acid . Subsequent neutralization with sodium hydroxide produces the target sodium salt.
Procedure
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Oxidation :
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Dissolve 25.2 mg (40 µmol) of I in 1700 mL of water.
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Add 309.8 mg of Fe(ClO₄)₃·9H₂O (2 mmol) in 300 mL of water.
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Stir at room temperature in the dark for 5–10 minutes.
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Workup :
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Adjust pH to 9.5 with 0.5 M NaOH.
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Filter to remove iron hydroxide precipitates.
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Concentrate the filtrate under reduced pressure.
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Purification :
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Use silica gel chromatography (eluent: ethyl acetate/ethanol/water = 70:18:12).
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Convert to the sodium salt via ion exchange (Amberlite IRN-77 resin).
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Key Data
| Parameter | Value |
|---|---|
| Yield | ~20% (crude) |
| Purity | >95% (after purification) |
| Key Advantage | Single-step synthesis |
| Limitation | Low yield without optimization |
Mechanistic Insight : The reaction proceeds via Fe(III)-mediated oxidation, generating hydroxyl radicals that cleave the C=C bond in I . The formyl group arises from partial oxidation of the methylene group.
Multi-Step Synthesis from o-Chlorobenzaldehyde
Reaction Overview
This industrial-scale approach involves sequential sulfonation, nitration, reduction, and formylation steps starting from o-chlorobenzaldehyde .
Procedure
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Sulfonation :
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Nitration :
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Treat sodium 2-formylbenzenesulfonate with concentrated HNO₃/H₂SO₄ at 0–5°C.
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Nitro group introduces para to the formyl group (position 5).
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Reduction :
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Reduce the nitro group using Fe/HCl or catalytic hydrogenation (Pd/C, H₂).
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Neutralize with NaOH to obtain sodium 2-amino-5-formylbenzenesulfonate .
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Key Data
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | 170°C, PEG-600 catalyst | 85–89% |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–75% |
| Reduction | Fe/HCl, 50°C | 90–95% |
| Overall Yield | ~55% |
Industrial Relevance : This method is scalable and avoids hazardous intermediates, making it suitable for bulk production.
Alternative Route: Vilsmeier-Haack Formylation
Reaction Overview
This method introduces the formyl group directly onto 2-aminobenzenesulfonic acid using the Vilsmeier-Haack reagent (POCl₃/DMF).
Procedure
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Protection :
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Acetylate the amino group in 2-aminobenzenesulfonic acid using acetic anhydride.
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Formylation :
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React with POCl₃/DMF at 0°C, then heat to 80°C for 2 hours.
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Deprotection :
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Hydrolyze the acetyl group with NaOH.
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Neutralization :
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Adjust pH to 7–8 to obtain the sodium salt.
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Key Data
| Parameter | Value |
|---|---|
| Formylation Yield | 60–65% |
| Overall Yield | ~50% |
| Advantage | Direct functionalization |
| Limitation | Requires protection/deprotection |
Regioselectivity : The amino group directs formylation to the para position (C5), ensuring correct isomer formation.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Step Oxidation | 1 | 20% | Moderate | High (low steps) |
| Multi-Step Synthesis | 3–4 | 55% | High | Moderate |
| Vilsmeier-Haack | 3 | 50% | Low | Low (reagents) |
Critical Considerations :
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The one-step method is ideal for small-scale research but limited by yield.
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The multi-step synthesis balances yield and scalability, making it industrially preferred.
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The Vilsmeier-Haack route is less practical due to toxic reagents and protection steps.
Emerging Techniques and Optimization
Recent advances focus on green chemistry and catalytic improvements :
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-5-formylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogens: Chlorine, bromine.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium;2-amino-5-formylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium;2-amino-5-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Formyl-2-Methoxybenzenesulfonamide (CAS 105764-07-6)
- Structure : Benzene ring with a methoxy (-OCH₃) group at position 2, formyl (-CHO) at position 5, and a sulfonamide (-SO₂NH₂) at position 1.
- Key Differences: Replaces the amino group with methoxy and the sulfonate with sulfonamide. Similarity Score: 0.90 (based on structural overlap) .
- Implications: The sulfonamide group reduces water solubility compared to the sulfonate salt. Methoxy groups are less reactive than amino groups, limiting its utility in reactions requiring nucleophilic sites.
Sodium 2,3-Dihydro-1-Benzofuran-5-Sulfinate (CAS L007351)
- Structure : Benzofuran ring fused with a sulfinate (-SO₂⁻) group at position 5 and a sodium cation.
- Key Differences: Lacks amino and formyl substituents but features a fused benzofuran ring. Applications: Widely used in organic synthesis for carbon-sulfur bond formation, highlighting the sulfinate group’s reactivity .
- Comparison: Sodium 2-amino-5-formylbenzenesulfonate’s amino and formyl groups may enable broader functionalization (e.g., Schiff base formation) compared to the benzofuran sulfinate.
Benzenesulfonamide Derivatives (e.g., CAS 116091-63-5)
- Example: (R)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride.
- Structure: Methoxy (-OCH₃) at position 2, aminopropyl (-CH₂CH(NH₂)CH₃) at position 5, and sulfonamide (-SO₂NH₂) at position 1.
- Appearance: White crystalline solid, typical of sulfonamide salts .
- Implications: Sodium 2-amino-5-formylbenzenesulfonate’s simpler structure may offer advantages in synthetic scalability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Reactivity: Sodium 2-amino-5-formylbenzenesulfonate’s amino group can act as a nucleophile, while the formyl group enables condensation reactions (e.g., with amines to form imines). This dual functionality is absent in methoxy-substituted analogs .
- Thermal Stability : Sulfonate salts generally exhibit higher thermal stability compared to sulfonamides, as seen in sodium 4-methoxybenzoate derivatives .

- Toxicity: Limited data exist for the target compound, but sulfonates like 2-phenylbenzimidazole-5-sulfonic acid (CAS 27503-81-7) require careful handling due to irritancy risks .
Q & A
Basic Research: What are the optimal synthetic routes for preparing Sodium 2-amino-5-formylbenzenesulfonate with high purity?
Methodological Answer:
The synthesis typically involves sulfonation and formylation reactions. Key steps include:
- Sulfonation: React 2-amino-5-formylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonate group.
- Neutralization: Treat the sulfonated intermediate with sodium hydroxide to form the sodium salt.
- Purification: Use solid-phase extraction (SPE) or preparative HPLC to isolate the compound, as described for sulfonamide purification in sulfonamide mixtures .
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to minimize side products.
Advanced Research: How can conflicting data on the compound’s stability in aqueous solutions be systematically addressed?
Methodological Answer:
Contradictions in stability studies often arise from variable pH, temperature, or ionic strength. A robust approach includes:
- Controlled Stability Studies: Prepare buffered solutions (pH 2–12) and analyze degradation kinetics using UV-Vis spectroscopy or HPLC. Reference methodologies for sodium-containing sulfonates suggest stability is pH-dependent, with optimal storage near neutral pH .
- Data Harmonization: Compare results with structurally similar compounds like sodium 3-amino-4-hydroxybenzenesulfonate, which degrades rapidly under acidic conditions due to sulfonate group hydrolysis .
Basic Research: Which analytical techniques are most reliable for characterizing Sodium 2-amino-5-formylbenzenesulfonate?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Use H and C NMR to confirm the formyl (-CHO) and sulfonate (-SO) groups.
- FT-IR: Identify characteristic peaks for sulfonate (1180–1200 cm) and formyl (1700 cm) moieties.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis: Confirm sodium content via inductively coupled plasma (ICP) spectroscopy .
Advanced Research: What mechanistic insights explain the reactivity of the formyl group in nucleophilic substitution reactions?
Methodological Answer:
The formyl group’s electrophilicity is influenced by resonance stabilization from the sulfonate group. To study this:
- Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., hydrazines) under varying conditions. For analogous compounds, electron-withdrawing sulfonate groups enhance formyl reactivity by destabilizing the transition state .
- Computational Modeling: Use DFT calculations to map charge distribution and predict regioselectivity.
Basic Research: How can impurities in Sodium 2-amino-5-formylbenzenesulfonate batches be identified and quantified?
Methodological Answer:
- Chromatographic Methods:
- Limit Tests: Follow EP/JP guidelines for sulfonamide impurities, setting thresholds at <0.1% for critical impurities .
Advanced Research: What strategies mitigate interference from sulfonate groups in bioanalytical assays (e.g., protein binding studies)?
Methodological Answer:
Sulfonate groups can non-specifically bind to proteins or sensors. Solutions include:
- Competitive Binding Agents: Add sodium dodecyl sulfate (SDS) to block non-specific interactions.
- Assay Modification: Use surface plasmon resonance (SPR) with carboxylated sensor chips to reduce sulfonate interference, as validated for sodium salts in drug discovery .
- pH Adjustment: Conduct assays at pH >8, where sulfonate groups are fully ionized and less likely to interact hydrophobically .
Basic Research: What are the best practices for storing Sodium 2-amino-5-formylbenzenesulfonate to prevent degradation?
Methodological Answer:
- Storage Conditions: Keep in airtight, light-resistant containers at –20°C under inert gas (argon).
- Stability Monitoring: Perform periodic HPLC analysis to detect hydrolysis products (e.g., 2-amino-5-hydroxybenzenesulfonate) .
Advanced Research: How does the compound interact with biological membranes in permeability studies?
Methodological Answer:
The sulfonate group limits passive diffusion. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

